1,3-Diisothiocyanatopropane

Vue d'ensemble

Description

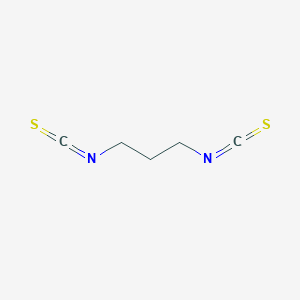

1,3-Diisothiocyanatopropane is a chemical compound with the molecular formula C₅H₆N₂S₂. It belongs to the family of isothiocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two isothiocyanate groups attached to a propane backbone. It is a colorless liquid with a pungent odor and is commonly used in medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diisothiocyanatopropane can be synthesized through the reaction of 1,3-diaminopropane with thiophosgene or 1,10-thiocarbonyldi-2(1H)-pyridone. The general procedure involves dissolving 1,3-diaminopropane in anhydrous dichloromethane under an inert atmosphere. Thiophosgene or 1,10-thiocarbonyldi-2(1H)-pyridone is then added to the solution, and the reaction is allowed to proceed with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). The desired product is obtained as a colorless oil after purification by flash chromatography .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diisothiocyanatopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and dithiocarbamate derivatives, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.

Cyclization Reactions: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

Solvents: Anhydrous dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.

Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to facilitate the reaction.

Major Products Formed

Thiourea Derivatives: Formed by the reaction with amines.

Carbamate Derivatives: Formed by the reaction with alcohols.

Dithiocarbamate Derivatives: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Biological Activities

1,3-Diisothiocyanatopropane has garnered attention for its potential biological activities, primarily due to its isothiocyanate functional groups. These activities include:

- Antimicrobial Properties : DITC exhibits significant antimicrobial effects against various pathogens, making it a candidate for use in food preservation and as a natural pesticide.

- Chemopreventive Effects : Research indicates that DITC may play a role in cancer prevention by inducing phase II detoxifying enzymes and inhibiting carcinogenic pathways.

Agricultural Applications

The application of DITC in agriculture is primarily focused on its use as a natural pesticide and soil fumigant. Its efficacy against soil-borne pathogens and pests can be summarized as follows:

| Application | Effectiveness | Notes |

|---|---|---|

| Soil Fumigation | Effective against nematodes and fungi | Reduces reliance on synthetic pesticides |

| Crop Protection | Broad-spectrum antimicrobial activity | Enhances crop yield and quality |

| Pest Deterrent | Repels various insect pests | Safe for use in organic farming practices |

Pharmaceutical Applications

In the pharmaceutical domain, this compound has shown promise in several therapeutic areas:

- Cancer Research : Studies have indicated that DITC can inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

- Xenobiotic Metabolism : DITC influences the activity of xenobiotic metabolizing enzymes. For instance, it has been shown to enhance the activity of glutathione S-transferase (GST), which plays a crucial role in detoxifying harmful compounds in the liver.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DITC against various bacterial strains. Results indicated that DITC exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

Case Study 2: Cancer Prevention

Research conducted on the chemopreventive effects of DITC demonstrated that it could induce phase II detoxifying enzymes in liver cells, leading to enhanced detoxification of carcinogens. This study involved administering varying doses of DITC to animal models over several weeks .

Extraction and Analysis Techniques

The extraction and analysis of this compound from natural sources can be achieved through various methods:

| Method | Description | Advantages |

|---|---|---|

| Microwave-Assisted Extraction (MAE) | Efficient extraction with reduced time | Higher yield compared to traditional methods |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 for extraction | Environmentally friendly and safe |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for precise identification and quantification | High sensitivity and specificity |

Mécanisme D'action

The mechanism of action of 1,3-Diisothiocyanatopropane involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate groups can form covalent bonds with nucleophilic sites, leading to the modification or inhibition of enzyme activity. This reactivity is exploited in various applications, including enzyme inhibition studies and the development of enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Diisothiocyanatoethane: Similar structure with two isothiocyanate groups attached to an ethane backbone.

1,4-Diisothiocyanatobutane: Similar structure with two isothiocyanate groups attached to a butane backbone.

Phenyl isothiocyanate: Contains a single isothiocyanate group attached to a phenyl ring.

Uniqueness

1,3-Diisothiocyanatopropane is unique due to its specific structure, which allows for the formation of a variety of derivatives through substitution and addition reactions. Its reactivity and versatility make it a valuable reagent in organic synthesis and scientific research.

Activité Biologique

1,3-Diisothiocyanatopropane (DITC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer prevention and antimicrobial properties. This article explores the biological activity of DITC, synthesizing findings from various studies to provide a comprehensive overview.

This compound is a member of the isothiocyanate family, which are known for their bioactive properties derived from glucosinolates found in cruciferous vegetables. Upon hydrolysis, glucosinolates release isothiocyanates like DITC, which exhibit various biological effects.

- Phase II Detoxification Enzymes : DITC induces the expression of phase II detoxification enzymes, which play a critical role in the metabolism and elimination of carcinogens. The mechanism involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of detoxifying enzymes such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase (NQO1) .

- Antioxidant Activity : DITC exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in cancer development .

- Apoptosis Induction : Studies indicate that DITC can induce apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways .

Anticancer Properties

Research has demonstrated that DITC possesses significant anticancer properties:

- Inhibition of Tumor Growth : In vitro studies show that DITC can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. This inhibition is often linked to cell cycle arrest and apoptosis .

- Mechanistic Insights : DITC has been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in tumor cells .

Antimicrobial Effects

DITC also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have reported that DITC effectively inhibits the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes and alters metabolic functions .

- Fungal Activity : Similar inhibitory effects have been observed against fungal pathogens, suggesting potential applications in food preservation and therapeutic contexts .

Study 1: Induction of Phase II Enzymes

A study conducted on Fischer 344 rats administered varying doses of DITC revealed significant increases in intestinal GST activity at higher concentrations (100 µmol/kg), indicating its role in enhancing detoxification processes .

Study 2: Anticancer Efficacy

In a controlled laboratory setting, treatment with DITC resulted in a marked decrease in cell viability among MDA-MB-231 breast cancer cells. The study highlighted the compound's ability to induce apoptosis via caspase-dependent pathways .

Data Summary

Propriétés

IUPAC Name |

1,3-diisothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDFWROECINQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031712 | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52714-52-0, 109704-32-7 | |

| Record name | Propane, 1,3-diisothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109704-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.